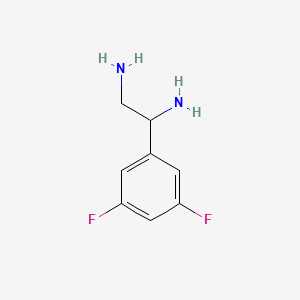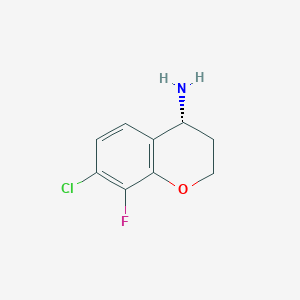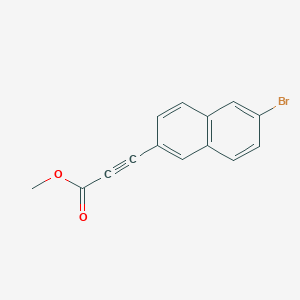
Methyl 3-(6-bromonaphthalen-2-YL)propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-bromonaphthalen-2-YL)propiolate is a chemical compound with the molecular formula C14H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position of the naphthalene ring. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromonaphthalen-2-YL)propiolate typically involves the bromination of naphthalene followed by esterification. One common method includes the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which is then subjected to a coupling reaction with propiolic acid in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(6-bromonaphthalen-2-YL)propiolate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Applications De Recherche Scientifique
Methyl 3-(6-bromonaphthalen-2-YL)propiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(6-bromonaphthalen-2-YL)propiolate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways, influence gene expression, and alter metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(6-chloronaphthalen-2-YL)propiolate
- Methyl 3-(6-fluoronaphthalen-2-YL)propiolate
- Methyl 3-(6-iodonaphthalen-2-YL)propiolate
Uniqueness
Methyl 3-(6-bromonaphthalen-2-YL)propiolate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C14H9BrO2 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
methyl 3-(6-bromonaphthalen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C14H9BrO2/c1-17-14(16)7-3-10-2-4-12-9-13(15)6-5-11(12)8-10/h2,4-6,8-9H,1H3 |
Clé InChI |
ZGQWYLAHCGGJMU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC1=CC2=C(C=C1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)
![6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)

![(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13050608.png)
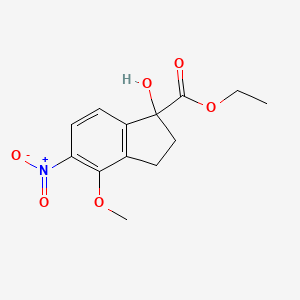

![(3S)-6-Methyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050636.png)
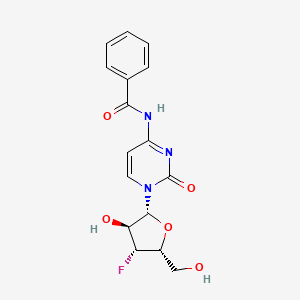
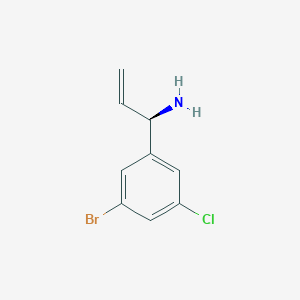

![6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B13050650.png)
